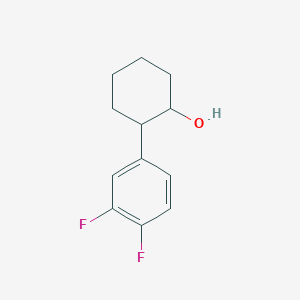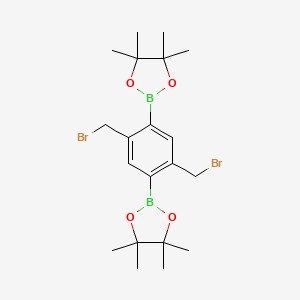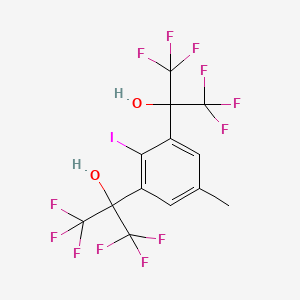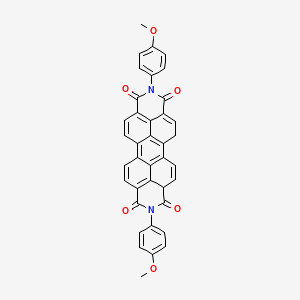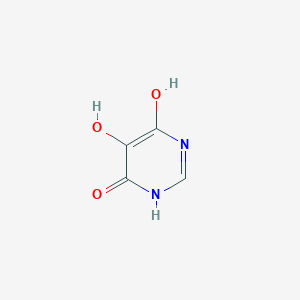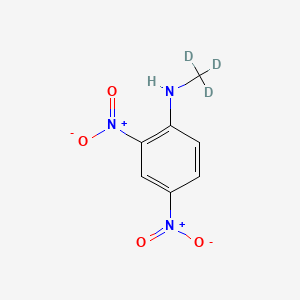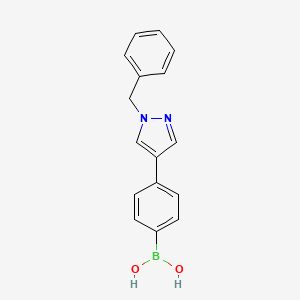
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenylboronic acid moiety attached to a pyrazole ring, which is further substituted with a benzyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Phenolic derivatives
Reduction: Boronate esters
Substitution: Substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays. Its boronic acid moiety allows it to interact with diols and other biomolecules, making it useful in studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 1-Benzyl-4-pyrazole boronic acid pinacol ester
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
Uniqueness: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is unique due to the presence of both a benzyl group and a boronic acid moiety. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C16H15BN2O2 |
|---|---|
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
[4-(1-benzylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H15BN2O2/c20-17(21)16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12,20-21H,11H2 |
InChI-Schlüssel |
QMXXGHDFCQLIOU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CN(N=C2)CC3=CC=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


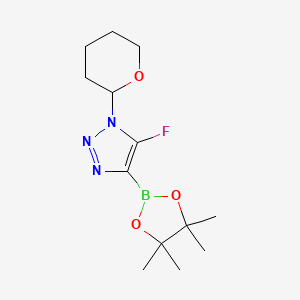
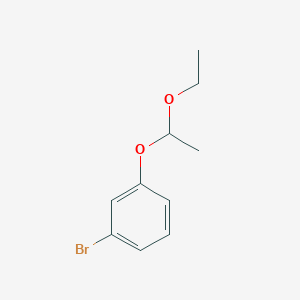
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
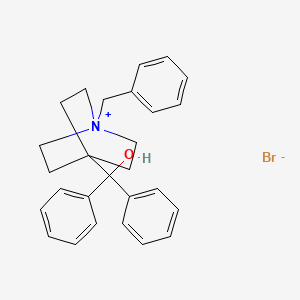
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
